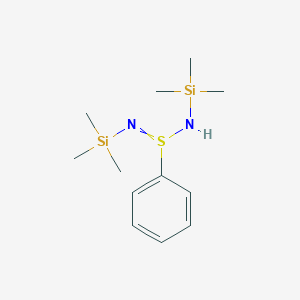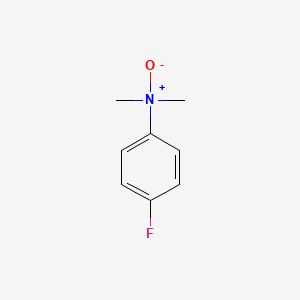
Methyl 2-(azidomethyl)-3-phenylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(azidomethyl)-3-phenylprop-2-enoate is an organic compound that features an azido group attached to a phenylprop-2-enoate moiety. This compound is of interest due to its potential applications in various fields of chemistry, biology, and materials science. The azido group is known for its high reactivity, making this compound a valuable intermediate in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(azidomethyl)-3-phenylprop-2-enoate typically involves the reaction of methyl 3-phenylprop-2-enoate with sodium azide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The azido group is introduced via nucleophilic substitution, where the azide ion displaces a leaving group, such as a halide, on the starting material.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the potential explosiveness of azides.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(azidomethyl)-3-phenylprop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the azido group under mild conditions.
Major Products
The major products formed from these reactions include nitro compounds, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl 2-(azidomethyl)-3-phenylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including heterocycles and polymers.
Biology: The compound is used in bioconjugation techniques, where the azido group can be selectively targeted for labeling biomolecules.
Industry: The compound is used in the production of materials with specific properties, such as adhesives and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 2-(azidomethyl)-3-phenylprop-2-enoate primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reaction is often catalyzed by copper(I) ions and is widely used in click chemistry. The compound’s reactivity allows it to interact with various molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl azide: Similar in structure but lacks the ester moiety.
Methyl 3-azidopropanoate: Similar but with a different substitution pattern on the carbon chain.
Azidomethyl benzene: Similar but lacks the ester functionality.
Uniqueness
Methyl 2-(azidomethyl)-3-phenylprop-2-enoate is unique due to the combination of the azido group and the ester functionality, which provides a balance of reactivity and stability. This makes it a valuable intermediate for various synthetic applications, offering versatility that similar compounds may lack.
Propiedades
Número CAS |
124957-63-7 |
|---|---|
Fórmula molecular |
C11H11N3O2 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
methyl 2-(azidomethyl)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)10(8-13-14-12)7-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
Clave InChI |
ZWGNAOMCZZYZQE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=CC1=CC=CC=C1)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (1R,3S)-3-[(Z)-2-(4-fluorophenyl)oct-1-en-3-ynyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14280653.png)

![[6-(4-Chlorophenyl)pyrimidin-4-yl]methanol](/img/structure/B14280667.png)

![Benzoic acid, 4-[(trifluoroethenyl)oxy]-, methyl ester](/img/structure/B14280678.png)





methyl}benzoic acid](/img/structure/B14280733.png)
![[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14280734.png)
![6,6'-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol)](/img/structure/B14280738.png)
